1,4-Bis(chloroacetyl)piperazine

Description

The exact mass of the compound 1,4-Bis(chloroacetyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41263. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Bis(chloroacetyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(chloroacetyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHXZQGNMLVJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285274 | |

| Record name | 1,4-Bis(chloroacetyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-23-7 | |

| Record name | 1703-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(chloroacetyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Bis(chloroacetyl)piperazine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,4-bis(chloroacetyl)piperazine, a pivotal bifunctional reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, synthesis optimization, reactivity profile, and diverse applications of this versatile building block. The narrative emphasizes the causal relationships behind experimental choices, offering field-proven insights into its effective utilization.

Core Molecular Profile and Physicochemical Properties

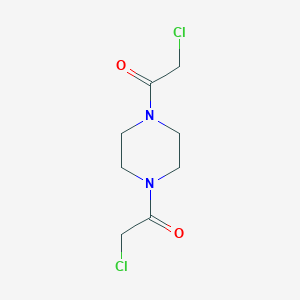

1,4-Bis(chloroacetyl)piperazine, with the IUPAC name 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone, is a symmetrical molecule built upon a central piperazine heterocycle.[1][2][3] The defining features of this compound are the two chloroacetyl groups attached to the nitrogen atoms at the 1- and 4-positions.[1] This bis-electrophilic nature is the foundation of its synthetic utility. The piperazine ring typically adopts a stable chair conformation, which provides a rigid and predictable scaffold for presenting the reactive chloroacetyl moieties.[2]

The molecule's key properties are summarized below, derived from computational data and experimental observations. It is noted to be moisture-sensitive due to the reactivity of the chloroacetyl groups.[1]

| Property | Value | Source |

| CAS Number | 1703-23-7 | [3] |

| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 239.10 g/mol | [1][3] |

| Appearance | White to off-white solid | Inferred from derivatives |

| Topological Polar Surface Area | 40.6 Ų | [3] |

| XLogP3-AA | 0.2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis: Mechanism and Optimized Protocols

The primary and most efficient synthesis of 1,4-bis(chloroacetyl)piperazine involves the nucleophilic acyl substitution of piperazine with two equivalents of chloroacetyl chloride.[1] This reaction is a cornerstone of its production at both laboratory and industrial scales.

Mechanistic Pathway

The synthesis proceeds via a two-step nucleophilic acyl substitution.

-

First Acylation: A nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The tetrahedral intermediate then collapses, eliminating a chloride ion to form the N-acylated product and releasing HCl.

-

Second Acylation: The second, unreacted nitrogen atom on the mono-substituted intermediate repeats the process, yielding the final bis-acylated product.

An external base is crucial to neutralize the HCl byproduct, which would otherwise protonate the piperazine nitrogen, rendering it non-nucleophilic and halting the reaction.

Caption: Fig 1. Synthetic pathway for 1,4-Bis(chloroacetyl)piperazine.

Field-Proven Experimental Protocol

This protocol represents a robust laboratory-scale synthesis optimized for high yield and purity.[1][4][5]

Materials:

-

Piperazine (1.0 eq.)

-

Chloroacetyl chloride (2.1 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.2 eq.)

-

Chloroform (anhydrous)

-

Ice bath

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add piperazine and anhydrous chloroform. Cool the resulting slurry to 0 °C in an ice bath.

-

Base Addition: If using K₂CO₃, add it to the piperazine slurry. If using TEA, add it to the solution.

-

Reagent Addition: Dissolve chloroacetyl chloride in anhydrous chloroform and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled, stirring piperazine slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure completion.

-

Workup:

-

Filter the reaction mixture to remove the carbonate salts or triethylammonium chloride.

-

Wash the filtrate sequentially with cold water, 5% HCl solution (to remove any unreacted piperazine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically obtained as a solid. Recrystallization from ethanol or isopropanol yields the pure 1,4-bis(chloroacetyl)piperazine. Optimized laboratory protocols report yields as high as 83.9%.[1]

Comparative Synthesis Methodologies

| Parameter | Laboratory Batch Process | Industrial Continuous-Flow | Microwave-Assisted |

| Reactor Type | Round-bottom flask | Microreactor or PFR | Microwave vial |

| Temperature Control | 0–25 °C | 10–15 °C (precise) | 80 °C |

| Solvent | Chloroform, Dichloromethane | Chloroform (often recycled) | DMAc, DMF |

| Reaction Time | 4-8 hours | Minutes | 15-20 minutes |

| Typical Yield | 68–84%[1] | 85–90%[1] | ~78%[1] |

| Key Advantage | Simplicity, accessibility | Safety, scalability, efficiency | Rapid optimization |

Chemical Reactivity Profile

The synthetic value of 1,4-bis(chloroacetyl)piperazine stems from its two electrophilic centers. The α-carbons adjacent to the chlorine atoms are susceptible to nucleophilic attack, making the compound an excellent bifunctional alkylating agent.[1]

Mechanism of Nucleophilic Substitution

The reaction proceeds via a standard Sₙ2 mechanism. A nucleophile (e.g., thiol, amine, phenoxide) attacks the α-carbon, displacing the chloride leaving group in a single concerted step. The presence of the adjacent electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, facilitating this reaction.

Caption: Fig 2. Sₙ2 mechanism at the chloroacetyl α-carbon.

Comparative Reactivity

The choice of the α-haloacetyl group is a critical experimental decision. The reactivity is largely governed by the nature of the halogen, which functions as the leaving group.

| Derivative | Relative Reactivity Profile | Rationale |

| 1,4-Bis(iodoacetyl)piperazine | Highest | Iodide is an excellent leaving group due to its large size and polarizability. Often too reactive and unstable for common use. |

| 1,4-Bis(bromoacetyl)piperazine | High | Bromide is a very good leaving group, making this analog more reactive than the chloro- version.[1] Often used when stronger electrophilicity is required. |

| 1,4-Bis(chloroacetyl)piperazine | Moderate (Optimal) | Chloride is a good leaving group, providing an optimal balance of reactivity and stability.[1] The compound is generally stable enough for storage and handling but sufficiently reactive for most synthetic applications. |

| 1,4-Bis(acetyl)piperazine | Very Low (Unreactive) | Lacks a halogen leaving group, rendering it inert to nucleophilic substitution at the α-carbon.[1] |

Applications in Drug Discovery and Synthesis

1,4-Bis(chloroacetyl)piperazine is not typically a pharmacologically active agent itself; rather, it is a quintessential "scaffold" or "linker" used to construct more complex molecules with potential therapeutic value.[1]

Synthesis of Bioactive Heterocycles

A primary application is the synthesis of bis-heterocyclic compounds. By reacting 1,4-bis(chloroacetyl)piperazine with two equivalents of a nucleophilic heterocycle, chemists can rapidly generate symmetrical molecules with potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.[1][4]

Case Study: Synthesis of Bis[thienopyridines] As described in the literature, 1,4-bis(chloroacetyl)piperazine is a key precursor for novel bis[thienopyridines].[6] The process involves the reaction of the bis-electrophile with two equivalents of a 2-mercaptonicotinonitrile derivative.[6] This reaction exemplifies the molecule's utility in building complex, drug-like structures.

Workflow for Combinatorial Library Synthesis

The molecule is an ideal building block for creating libraries of compounds for high-throughput screening. Its bifunctionality allows for the generation of diverse structures by reacting it with various nucleophiles.

Caption: Fig 3. Workflow for library synthesis using the title compound.

Development of Macrocycles

The defined distance and geometry between the two chloroacetyl groups make this reagent valuable for the synthesis of macrocyclic compounds.[1] Reaction with a di-nucleophile (e.g., a di-thiol or di-amine) can lead to cyclization, forming constrained ring structures that are of high interest in drug discovery for their ability to bind to protein targets with high affinity and specificity.[1]

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of 1,4-bis(chloroacetyl)piperazine before its use in subsequent reactions. The primary methods used are NMR and IR spectroscopy, along with mass spectrometry.[1][2][7]

| Technique | Expected Observations |

| ¹H NMR | Due to the molecule's symmetry, two main signals are expected: • A singlet for the four protons of the two chloroacetyl methylene groups (-COCH₂ Cl). • A singlet or multiplet for the eight protons of the piperazine ring (-N(CH₂CH₂ )2N-). |

| ¹³C NMR | Three distinct signals are expected: • A signal for the carbonyl carbons (C =O). • A signal for the methylene carbons adjacent to the chlorine (C H₂Cl). • A signal for the methylene carbons of the piperazine ring. |

| FT-IR (cm⁻¹) | • Strong, sharp absorption band for the amide C=O stretch, typically in the range of 1630-1660 cm⁻¹.[2] • C-H stretching vibrations for the methylene groups. • C-Cl stretching vibrations. |

| Mass Spec (MS) | • The molecular ion peak [M]⁺ should be observable. • Characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺). • Fragmentation often involves cleavage of the C-N bonds within the piperazine ring or the chloroacetyl side chains.[8] |

Safety and Handling

As a reactive alkylating agent, 1,4-bis(chloroacetyl)piperazine must be handled with appropriate precautions.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly with soap and water if contact occurs. |

| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation | Wear eye and face protection (safety glasses/goggles). |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or chemical fume hood. Avoid breathing dust. |

(Data sourced from PubChem GHS classifications)[3]

The compound should be stored in a cool, dry, well-ventilated area away from moisture and incompatible substances such as strong oxidizing agents and strong bases.[1]

Conclusion

1,4-Bis(chloroacetyl)piperazine is a highly valuable and versatile bifunctional building block. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for medicinal chemists and materials scientists. By understanding its core chemical properties, reactivity profile, and optimized handling procedures, researchers can effectively leverage this reagent to construct novel molecular architectures, from complex bioactive compounds and combinatorial libraries to precisely engineered macrocycles. Its continued application in drug discovery underscores the power of strategically functionalized scaffolds in advancing therapeutic innovation.

References

-

Al-Shari'e, K. S., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. PubChem. Retrieved from [Link]

-

Bannykh, A. A., et al. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. PubChem. Retrieved from [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Al-Shari'e, K. S., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Retrieved from [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Retrieved from [Link]

Sources

- 1. 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 | Benchchem [benchchem.com]

- 2. 1,4-Bis(chloroacetyl)piperazine (1703-23-7) for sale [vulcanchem.com]

- 3. 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone | C8H12Cl2N2O2 | CID 237575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) [mdpi.com]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

An In-Depth Technical Guide to 1,4-Bis(chloroacetyl)piperazine: A Versatile Bifunctional Reagent in Medicinal Chemistry

This guide offers a comprehensive technical overview of 1,4-Bis(chloroacetyl)piperazine (BCP), CAS No. 1703-23-7, tailored for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical properties, reactivity, and critical applications as a foundational scaffold in the creation of novel therapeutic agents.

Introduction: The Strategic Importance of 1,4-Bis(chloroacetyl)piperazine

1,4-Bis(chloroacetyl)piperazine is a symmetrical organic molecule featuring a central piperazine ring N,N'-disubstituted with chloroacetyl groups.[1][2] This structure is not merely a chemical curiosity; it is a strategically designed building block. The piperazine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and ability to engage with biological targets.[3][4] The addition of two terminal chloroacetyl groups transforms this scaffold into a potent bifunctional electrophile.[1]

The chloroacetyl moieties are highly reactive towards nucleophiles, acting as alkylating agents. This dual reactivity allows BCP to serve as a versatile linker, capable of covalently connecting two different molecular entities or forming complex heterocyclic and macrocyclic structures.[1] It is this predictable and potent reactivity that makes BCP a valuable starting material for synthesizing diverse libraries of compounds with potential applications as anti-cancer, antimicrobial, and antileishmanial agents.[1][3]

Physicochemical & Structural Properties

A clear understanding of a reagent's fundamental properties is paramount for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 1703-23-7 | [5] |

| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 239.10 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder (typical) | N/A |

| Topological Polar Surface Area | 40.6 Ų | [2] |

| Rotatable Bond Count | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 1,4-Bis(chloroacetyl)piperazine involves the direct acylation of piperazine with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The synthesis is a classic Schotten-Baumann reaction. The nitrogen atoms of the piperazine ring act as nucleophiles, attacking the electrophilic carbonyl carbon of two equivalents of chloroacetyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Optimized Laboratory Protocol

This protocol is a synthesized representation of common laboratory procedures, designed for high yield and purity.[1][3]

Materials:

-

Piperazine

-

Chloroacetyl chloride

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve piperazine (1.0 eq) and a base such as anhydrous potassium carbonate (2.2 eq) in chloroform.

-

Temperature Control (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Maintaining a low temperature (0–5 °C) is crucial to control the exothermic reaction and prevent the formation of polymeric side products.[1][3]

-

Reagent Addition: Slowly add a solution of chloroacetyl chloride (2.0 eq) in chloroform dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[3]

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours to ensure the reaction goes to completion.

-

Work-up: Filter the reaction mixture to remove the carbonate salts (or ammonium salts if TEA is used). Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation & Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from ethanol to yield pure 1,4-Bis(chloroacetyl)piperazine.

Causality and Optimization:

-

Stoichiometry: A 1:2 molar ratio of piperazine to chloroacetyl chloride is essential for complete bis-acylation.[1] Using less chloroacetyl chloride will result in a mixture of mono- and di-substituted products.

-

Solvent Choice: Chloroform or DCM are effective solvents as they dissolve the reactants well and are relatively inert. Chloroform's moderate polarity can enhance reactivity, with reported yields in the range of 68-83.9%.[1]

-

Base Selection: Anhydrous potassium carbonate is an inexpensive and effective inorganic base that is easily removed by filtration. Triethylamine can also be used, forming a salt that may require aqueous extraction for removal.

Reactivity as a Bifunctional Linker and Its Applications

The synthetic utility of BCP stems from its two electrophilic chloroacetyl groups. These groups readily undergo nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, thiols, and phenols. This bifunctionality allows BCP to act as a symmetrical cross-linking agent.

Key Applications in Drug Discovery:

-

Synthesis of Anti-Cancer Hybrids: BCP is a key starting material for creating novel hybrid molecules with anti-cancer properties.[3] For instance, it has been used to synthesize piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids.[3] In these structures, the BCP core links two heterocyclic pharmacophores, potentially leading to compounds with enhanced cytotoxicity against cancer cell lines like HCT-116 and MCF-7 through mechanisms such as caspase-dependent apoptosis.[3]

-

Development of Thienopyridine Derivatives: Researchers have utilized BCP to prepare bis[thienopyridines]. The process involves reacting BCP with two equivalents of a mercaptonicotinonitrile derivative, followed by cyclization. This strategy aims to combine the pharmacophoric characteristics of both the piperazine and thienopyridine moieties to generate compounds with improved biological activity.

-

Antimicrobial and Antileishmanial Agents: The bifunctional alkylating nature of BCP is exploited to create compounds targeting infectious diseases.[1] Derivatives such as bis-thiadiazolylpiperazines have demonstrated antimicrobial activity, while others show potential against parasites like Leishmania donovani.[1]

Structural Characterization

Confirmation of the successful synthesis and purity of 1,4-Bis(chloroacetyl)piperazine is typically achieved using a combination of standard spectroscopic techniques.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The symmetrical nature of the molecule simplifies its proton NMR spectrum. One would expect to see a singlet for the four methylene protons of the two chloroacetyl groups (Cl-CH₂ -CO) and a singlet for the eight protons of the piperazine ring, which are chemically equivalent due to rapid chair-chair interconversion at room temperature.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the amide carbonyl (C=O) stretch, typically appearing around 1640-1670 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (239.10 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.[1]

Safety and Handling

1,4-Bis(chloroacetyl)piperazine is an alkylating agent and must be handled with appropriate care. Based on aggregated GHS data, the following hazards are identified:

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

(Source: Aggregated GHS information from ECHA C&L Inventory)[2]

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

1,4-Bis(chloroacetyl)piperazine is more than a simple chemical intermediate; it is a powerful and versatile tool in the arsenal of medicinal chemists. Its straightforward synthesis, combined with the predictable reactivity of its bifunctional chloroacetyl groups, provides a reliable platform for constructing complex molecules. By serving as a rigid, symmetrically-disposed scaffold, it enables the systematic exploration of chemical space in the rational design of novel therapeutics, particularly in the fields of oncology and infectious diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage its full potential in drug discovery and development.

References

-

Synthesis of 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health (NIH). [Link]

-

2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. PubChem, National Center for Biotechnology Information. [Link]

-

Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. ResearchGate. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Royal Society of Chemistry. [Link]

Sources

- 1. 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 | Benchchem [benchchem.com]

- 2. 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone | C8H12Cl2N2O2 | CID 237575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,4-Bis(chloroacetyl)piperazine: Synthesis, Molecular Structure, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(chloroacetyl)piperazine, a versatile bifunctional electrophile that serves as a pivotal building block in synthetic and medicinal chemistry. We will delve into its molecular structure, synthesis, and spectroscopic characterization. The guide will further explore its chemical reactivity, with a particular focus on its utility as a scaffold for the development of novel therapeutic agents, including potent enzyme inhibitors. Detailed experimental protocols, mechanistic insights, and a survey of its biological applications, supported by quantitative data, are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable compound in their work.

Introduction: The Versatility of a Bifunctional Scaffold

1,4-Bis(chloroacetyl)piperazine is an organic compound featuring a central piperazine ring symmetrically substituted at its nitrogen atoms with chloroacetyl groups.[1][2] This deceptively simple molecule is a powerhouse in chemical synthesis due to the presence of two reactive electrophilic sites—the carbon atoms of the chloromethyl groups. These sites are susceptible to nucleophilic attack, making the molecule an ideal precursor for the construction of a diverse array of more complex molecular architectures.[1]

The piperazine moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a desirable feature in drug candidates. By functionalizing the piperazine core with chloroacetyl groups, a gateway is opened to a vast chemical space, enabling the synthesis of compounds with a wide range of biological activities, from anticancer to antimicrobial agents.[1] This guide will provide the foundational knowledge and practical insights necessary to harness the full potential of 1,4-Bis(chloroacetyl)piperazine in a research and development setting.

Molecular Structure and Spectroscopic Characterization

The molecular formula of 1,4-Bis(chloroacetyl)piperazine is C₈H₁₂Cl₂N₂O₂, with a molecular weight of 239.10 g/mol .[2] Its structure is characterized by a six-membered piperazine ring, which typically adopts a chair conformation to minimize steric strain. The two chloroacetyl groups are attached to the nitrogen atoms at positions 1 and 4.

Spectroscopic Data

While specific experimental spectra for 1,4-Bis(chloroacetyl)piperazine are not publicly available in all databases, its structure can be unequivocally confirmed through a combination of standard spectroscopic techniques.[1] Below is a summary of the expected spectral characteristics based on data from closely related piperazine derivatives.[4][5]

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | A singlet for the four equivalent protons of the two chloromethyl (Cl-CH₂) groups. A multiplet or two distinct signals for the eight protons of the piperazine ring, reflecting the axial and equatorial environments in the chair conformation. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the range of 165-175 ppm. A signal for the chloromethyl carbon (Cl-CH₂) around 40-50 ppm. One or two signals for the carbon atoms of the piperazine ring, typically in the range of 40-55 ppm. |

| FT-IR (KBr) | A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the amide groups. C-H stretching vibrations for the methylene groups in the region of 2800-3000 cm⁻¹. A characteristic C-Cl stretching band. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 238 (for ³⁵Cl isotopes) and 240 (for one ³⁷Cl isotope) and 242 (for two ³⁷Cl isotopes) in the expected isotopic ratio. Fragmentation patterns would likely involve the loss of a chloroacetyl group or cleavage of the piperazine ring. |

Synthesis of 1,4-Bis(chloroacetyl)piperazine: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 1,4-Bis(chloroacetyl)piperazine is the acylation of piperazine with chloroacetyl chloride.[3] This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

-

Piperazine

-

Chloroacetyl chloride

-

Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Chloroform or water (as solvent)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine in the chosen solvent (chloroform or water). Cool the solution to 0-6 °C in an ice bath.

-

Add a base, such as anhydrous sodium carbonate or potassium carbonate, to the piperazine solution. This will act as a scavenger for the HCl produced during the reaction.

-

Slowly add two equivalents of chloroacetyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the temperature between 0-6 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours to ensure the reaction goes to completion.

-

If using an organic solvent like chloroform, wash the reaction mixture with water to remove the inorganic salts. If water is used as the solvent, the product will precipitate out of the solution.

-

Collect the solid product by filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1,4-Bis(chloroacetyl)piperazine. Optimized protocols have reported yields of up to 83.9%.[1]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1,4-Bis(chloroacetyl)piperazine stems from the reactivity of its two chloroacetyl groups. These groups are excellent electrophiles, readily undergoing nucleophilic substitution reactions with a wide variety of nucleophiles. This allows for the facile introduction of diverse functionalities onto the piperazine scaffold.

Key Reactions and Derivative Synthesis

-

Reaction with Amines: Forms piperazine-based bis-amides, which are precursors to a range of biologically active compounds.

-

Reaction with Thiols: Leads to the formation of thioether linkages, a common motif in various drug molecules.

-

Reaction with Phenols and Alcohols: Yields ether-linked derivatives.

-

Cyclization Reactions: The bifunctional nature of the molecule allows for its use in the synthesis of macrocycles and other cyclic structures.

Synthesis of Thienopyridine Derivatives: A Case Study

A notable application of 1,4-Bis(chloroacetyl)piperazine is in the synthesis of thienopyridine derivatives, which have shown promise as pharmaceutical agents.

Experimental Protocol for the Synthesis of Bis(thienopyridines):

-

1,1′-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one) (the IUPAC name for 1,4-Bis(chloroacetyl)piperazine) is reacted with two mole equivalents of a 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative.

-

The reaction is typically carried out in ethanol in the presence of a base like piperidine at reflux temperature.

-

This initial step affords a bis(sulfanediyl)bis(6-phenylnicotinonitrile) intermediate.

-

The intermediate is then cyclized by heating in an ethanolic solution containing sodium ethoxide to yield the final piperazine-1,4-diylbis((3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)methanones).

Biological Activity and Applications in Drug Development

The true value of 1,4-Bis(chloroacetyl)piperazine in the pharmaceutical sciences lies in its role as a starting material for the synthesis of novel, biologically active compounds. The derivatives synthesized from this scaffold have shown a wide spectrum of activities, with a significant focus on anticancer applications.

Derivatives as EGFR Inhibitors

A particularly promising area of research is the development of derivatives of 1,4-Bis(chloroacetyl)piperazine as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Mechanism of Action: Derivatives of 1,4-Bis(chloroacetyl)piperazine are designed to bind to the ATP-binding site of the EGFR kinase domain. By occupying this site, they prevent the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and blocking the downstream signaling pathways that lead to cell growth and division. Molecular docking studies have shown that these compounds can form key interactions with residues in the EGFR active site, leading to potent inhibition.[6][7][8]

Cytotoxicity Data of Selected Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives synthesized from 1,4-Bis(chloroacetyl)piperazine against different cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bis(thiazole) hybrids | HCT-116 (Colon) | 1.2 nM | [3] |

| Bis(thiazole) hybrids | HepG2 (Liver) | 3.5 nM | [3] |

| Bis(thiazole) hybrids | MCF-7 (Breast) | 12.1 nM | [3] |

| Thiophene-3-carboxamide selenides | HCT116 (Colon) | 4.82 ± 0.80 | [7] |

| Thiophene-3-carboxamide selenides | A549 (Lung) | 1.43 ± 0.08 | [7] |

| 1-(4-chlorobenzhydryl)piperazine derivatives | T47D (Breast) | 0.31 | [9] |

| 1-(4-chlorobenzhydryl)piperazine derivatives | HEP3B (Liver) | 1.67 | [9] |

Conclusion and Future Perspectives

1,4-Bis(chloroacetyl)piperazine is a readily accessible and highly versatile chemical intermediate with significant potential in drug discovery and development. Its bifunctional nature allows for the creation of diverse molecular libraries with a wide range of biological activities. The success of its derivatives as potent EGFR inhibitors highlights the power of this scaffold in generating targeted anticancer agents. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this compound in the development of probes for chemical biology and as a cross-linking agent in materials science also represents exciting avenues for further investigation. This guide has provided a solid foundation for researchers to understand and utilize 1,4-Bis(chloroacetyl)piperazine in their scientific endeavors.

References

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). MDPI. Retrieved from [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. Retrieved from [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2021). National Institutes of Health. Retrieved from [Link]

-

2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. (n.d.). PubChem. Retrieved from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

-

Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). BMC Chemistry. Retrieved from [Link]

-

Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). ResearchGate. Retrieved from [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). Semantic Scholar. Retrieved from [Link]

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. (2024). PubMed. Retrieved from [Link]

-

1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (2019). Semantic Scholar. Retrieved from [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). PubMed Central. Retrieved from [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). TÜBİTAK Academic Journals. Retrieved from [Link]

-

EGFR inhibitors synthesis and biological assessment. (2022). Dove Medical Press. Retrieved from [Link]

Sources

- 1. 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 | Benchchem [benchchem.com]

- 2. 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone | C8H12Cl2N2O2 | CID 237575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone, a pivotal building block in contemporary medicinal chemistry and materials science. Commonly known as 1,4-bis(chloroacetyl)piperazine, this bifunctional reagent offers a versatile platform for the synthesis of a diverse array of complex molecules, from targeted anti-cancer agents to novel macrocyclic structures. This document will elucidate the compound's fundamental properties, detail its synthesis and reaction mechanisms with an emphasis on the rationale behind experimental choices, and explore its significant applications in drug discovery and development.

Core Compound Identification and Physicochemical Properties

The subject of this guide is formally identified by its IUPAC name, 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone.[1] It is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with chloroacetyl groups. This structure imparts bifunctional electrophilicity, making it a highly reactive and valuable intermediate.

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone | PubChem[1] |

| Common Name | 1,4-Bis(chloroacetyl)piperazine | PubChem[1] |

| CAS Number | 1703-23-7 | PubChem[1] |

| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | PubChem[1] |

| Molecular Weight | 239.10 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | (General knowledge) |

| Solubility | Soluble in chloroform, dichloromethane; sparingly soluble in ethanol; insoluble in water. | (Inferred from synthesis protocols) |

Analytical Characterization: The identity and purity of 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone are routinely confirmed using a suite of spectroscopic techniques.[2][3] Key spectral features include:

-

¹H NMR: Signals corresponding to the protons of the piperazine ring and the chloroacetyl groups.

-

¹³C NMR: Resonances for the carbonyl carbons and the carbons of the piperazine and chloroacetyl moieties.

-

IR Spectroscopy: A characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration.[2]

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's mass, along with characteristic fragmentation patterns.[2]

Synthesis and Reaction Mechanism: A Guided Protocol

The synthesis of 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone is most commonly achieved through the diacylation of piperazine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds in two sequential acylation steps. The nitrogen atoms of the piperazine act as nucleophiles, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is a synthesized representation of best practices found in the literature for a laboratory-scale synthesis.[4]

Materials:

-

Piperazine (anhydrous)

-

Chloroacetyl chloride

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Chloroform (anhydrous)

-

Ethanol (for recrystallization)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve piperazine (1.0 eq) in anhydrous chloroform.

-

Base Addition: Add anhydrous potassium carbonate (2.2 eq) to the piperazine solution. The base is essential to neutralize the HCl generated during the reaction, preventing the protonation of the piperazine nitrogen and allowing the reaction to proceed to completion.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.

-

Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (2.2 eq) in anhydrous chloroform to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours. A slow addition rate is crucial to maintain the low temperature and control the reaction rate.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure complete conversion.

-

Work-up: Filter the reaction mixture to remove the potassium carbonate and the potassium chloride byproduct. Wash the solid residue with a small amount of chloroform.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product. Recrystallize the crude solid from ethanol to yield pure 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone as a white crystalline solid.

Applications in Drug Discovery and Development

The bifunctional nature of 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone makes it a valuable scaffold for creating molecules with diverse biological activities. The two reactive chloroacetyl groups can be substituted with various nucleophiles to generate extensive libraries of compounds for screening.

Precursor for Anti-Cancer Agents

A significant application of this compound is in the synthesis of novel anti-cancer agents. The piperazine core is a common motif in many approved anti-cancer drugs, and the chloroacetyl groups provide convenient handles for introducing pharmacophores that can interact with biological targets.

A notable example is the synthesis of novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids.[5] In a study, 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone was used as the starting material to synthesize a series of compounds that were screened for their cytotoxic activity against various cancer cell lines.[5]

| Compound | Target Cell Line | IC₅₀ (nM) |

| Compound 7b | EGFR | 3.5 |

| Compound 9a | EGFR | 12.1 |

| Compound 9i | EGFR | 1.2 |

| Erlotinib (Control) | EGFR | 1.3 |

Data from a study on piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids.[5]

The results demonstrate that derivatives of 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone can exhibit potent and selective anti-cancer activity, with some compounds showing efficacy comparable to or exceeding that of the established drug Erlotinib.[5]

Synthesis of Thienopyridine Derivatives

This compound also serves as a precursor for the synthesis of thienopyridine derivatives, which are known to possess a wide range of pharmacological activities.[6] The synthesis involves the reaction of 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone with 2-mercaptonicotinonitrile derivatives, leading to the formation of bis(thieno[2,3-b]pyridines) linked to the central piperazine core.[6] This approach allows for the creation of "hybrid molecules" that combine the pharmacophoric features of both the piperazine and thienopyridine moieties, potentially leading to enhanced biological activity.[6]

Caption: Synthesis of thienopyridine derivatives.

Development of Agents for Neurodegenerative Diseases

Derivatives of piperazine are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease.[7][8] Research has shown that certain piperazine derivatives can modulate the metabolism of amyloid precursor protein (APP), a key factor in the pathology of Alzheimer's.[9] While direct use of 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone in this context is less documented, its role as a versatile precursor allows for the synthesis of libraries of piperazine derivatives for screening in neurodegenerative disease models. For example, novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been synthesized and shown to inhibit acetylcholinesterase, a key target in Alzheimer's therapy.[8]

Macrocyclization Reactions

The bifunctional nature of 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone makes it an excellent building block for the synthesis of macrocyclic compounds.[10] Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity.[11] This compound can be reacted with various bifunctional nucleophiles to form large, cyclic structures. For instance, new macrocycles with up to 45 members have been synthesized from piperazine and bis(bromomethyl)xylene derivatives under high-dilution conditions.[10]

Safety, Handling, and Disposal

As a reactive chemical intermediate, 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone must be handled with appropriate safety precautions.

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage/irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust. Use a respirator if ventilation is inadequate.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone is a highly versatile and valuable reagent in modern organic synthesis and drug discovery. Its bifunctional nature allows for the efficient construction of a wide range of complex molecules with significant therapeutic potential. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. The continued exploration of this compound and its derivatives is likely to yield further innovations in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Belskaya, N. P., et al. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2018(4), M1017. [Link]

-

Szkatuła, D., et al. (2020). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 25(15), 3426. [Link]

-

Reddy, P., et al. (2022). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 13(1), 107–123. [Link]

-

Al-Issa, S. A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 8(42), 39591–39603. [Link]

-

Soriano-arriba, A., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(6), 1059-1076. [Link]

-

Grigoryan, H., et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Pharmaceuticals, 13(10), 307. [Link]

-

El-Metwaly, N., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 11(2), 1039-1053. [Link]

-

Ozer, I., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 161-174. [Link]

-

Soriano-arriba, A., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. ResearchGate. Retrieved from [Link]

-

El-Metwaly, N., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. Retrieved from [Link]

- Sanofi-Aventis. (2007). Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases. Google Patents.

-

Huuskonen, J., et al. (1995). Macrocyclic (1,3)‐ and (1,4)‐benzena‐(1,4)‐piperazinacyclophanes. Liebigs Annalen, 1995(8), 1515-1519. [Link]

-

Kumar, A., et al. (2011). Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for acetylcholinesterase inhibition, as a stimulant of central cholinergic neurotransmission in Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 21(15), 4568-4571. [Link]

Sources

- 1. 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone | C8H12Cl2N2O2 | CID 237575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 | Benchchem [benchchem.com]

- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP1809288B1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 8. Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for acetylcholinesterase inhibition, as a stimulant of central cholinergic neurotransmission in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Macrocyclic (1,3)‐ and (1,4)‐benzena‐(1,4)‐piperazinacyclophanes / Liebigs Annalen, 1995 [sci-hub.st]

- 11. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,4-Bis(chloroacetyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(chloroacetyl)piperazine (BCP) is a pivotal bifunctional electrophilic reagent extensively utilized in medicinal chemistry and materials science. Its symmetrical structure, featuring a central piperazine ring flanked by two reactive chloroacetyl groups, makes it an ideal building block for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of BCP. We delve into the causality behind experimental choices, offering field-proven insights into reaction optimization and control. Furthermore, this document outlines the compound's significant applications as a precursor for biologically active molecules, including anti-cancer and antimicrobial agents, and discusses critical safety and handling protocols.

Introduction: The Strategic Importance of 1,4-Bis(chloroacetyl)piperazine

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in pharmaceuticals.[1] Its derivatives are foundational to numerous approved drugs, including treatments for cancer, such as Olaparib and Imatinib, and other therapeutic areas.[2] 1,4-Bis(chloroacetyl)piperazine emerges as a highly valuable derivative, acting as a key intermediate for synthesizing more complex piperazine-based compounds.[2]

With the molecular formula C₈H₁₂Cl₂N₂O₂ and a molecular weight of 239.10 g/mol , the compound's utility stems from the two terminal chloroacetyl groups.[3][4] These groups are susceptible to nucleophilic substitution, allowing for the facile introduction of various functional moieties and the construction of symmetrical or asymmetrical molecules. This reactivity is the cornerstone of its application in creating libraries of compounds for drug screening, synthesizing novel polymers, and developing targeted therapeutic agents.[3]

| Property | Value |

| IUPAC Name | 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone |

| Molecular Formula | C₈H₁₂Cl₂N₂O₂[3] |

| Molecular Weight | 239.10 g/mol [3][4] |

| CAS Number | 1703-23-7[4] |

Synthesis and Purification: A Protocol Built on Causality

The synthesis of 1,4-Bis(chloroacetyl)piperazine is primarily achieved through the nucleophilic acyl substitution of piperazine with chloroacetyl chloride. While the reaction appears straightforward, achieving high yield and purity necessitates precise control over several key parameters.

Reaction Mechanism and Rationale

The core of the synthesis is the acylation of the secondary amine groups of piperazine. The nitrogen atoms of piperazine act as nucleophiles, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This process occurs twice to achieve the bis-substituted product. A base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic and halting the reaction.

Caption: Nucleophilic acyl substitution mechanism for BCP synthesis.

Detailed Laboratory Protocol

This protocol is a robust, self-validating method for achieving high-purity BCP.

Materials:

-

Piperazine

-

Chloroacetyl chloride

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Chloroform (or Dichloromethane)

-

Ethanol

-

Ice bath

Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve piperazine (1.0 equivalent) and anhydrous potassium carbonate (2.2 equivalents) in chloroform.

-

Temperature Control: Cool the stirred suspension to 0-5 °C using an ice bath. This is a critical step; maintaining low temperatures prevents side reactions such as polymerization and ensures selective bis-acylation.[3]

-

Reagent Addition: Add a solution of chloroacetyl chloride (2.1 equivalents) in chloroform dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The 1:2 stoichiometric ratio of piperazine to chloroacetyl chloride is vital for complete bis-acylation.[3]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure the reaction goes to completion.

-

Work-up: Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of fresh chloroform.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

Purification: Achieving Analytical Grade Purity

The crude product often contains unreacted starting materials or mono-acylated piperazine. Recrystallization is the most effective method for purification.

-

Solvent System: An ethanol-water mixture (e.g., 3:1 v/v) is highly effective for removing unreacted piperazine and other polar impurities, capable of boosting purity to over 99%.[3] Alternatively, recrystallization from ethanol alone can yield high-purity material.

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If necessary, add water dropwise until turbidity persists, then clarify by adding a few drops of ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with cold ethanol, and dry under vacuum.

For extremely high-purity material required for sensitive applications, flash chromatography on silica gel using an ethyl acetate/hexane solvent system can be employed.[3]

Caption: Standard laboratory workflow for BCP synthesis and purification.

Comprehensive Characterization

Structural confirmation and purity assessment are non-negotiable for ensuring the reliability of subsequent experiments. A combination of spectroscopic and physical methods provides a complete profile of the synthesized BCP.[3]

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Two singlets are typically observed. One around ~3.7 ppm corresponding to the eight protons of the piperazine ring, and another around ~4.2 ppm for the four protons of the two chloroacetyl (CH₂Cl) groups. The integration ratio should be 2:1 (piperazine:chloroacetyl). |

| ¹³C NMR | Expected signals include a peak for the piperazine ring carbons (~45-50 ppm), a peak for the chloroacetyl carbons (~41 ppm), and a peak for the amide carbonyl carbons (~165-167 ppm). |

| IR (KBr, cm⁻¹) | A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1650-1670 cm⁻¹. Other key peaks include C-H stretching (2850-3000 cm⁻¹) and the C-Cl stretching vibration (700-800 cm⁻¹). |

| Mass Spec. (MS) | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight. Due to the two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) will be observed, providing strong evidence for the compound's identity. |

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: The melting point is a sharp indicator of purity. Pure 1,4-Bis(chloroacetyl)piperazine typically has a melting point in the range of 160-165 °C. A broad melting range suggests the presence of impurities.

Applications in Drug Development and Materials Science

The twin reactive sites of BCP make it a versatile precursor for a wide range of applications.

-

Precursor for Bioactive Compounds: BCP is a cornerstone for synthesizing novel piperazine derivatives. By reacting BCP with various nucleophiles (amines, thiols, phenols), researchers can generate large libraries of compounds for screening. These derivatives have shown significant potential as anti-cancer and antimicrobial agents.[2][3]

-

Synthesis of Thienopyridines: It serves as a key reagent in the preparation of bis[thienopyridines], a class of compounds with promising pharmaceutical applications.[5]

-

Macrocyclic Chemistry: The defined length and geometry of BCP make it an excellent linker for creating macrocyclic compounds. These structures are of great interest in drug discovery for their ability to bind to challenging biological targets like protein-protein interfaces.[3]

-

Coordination Polymers: The nitrogen and oxygen atoms in BCP can act as ligands, enabling its use in the synthesis of coordination polymers and metal-organic frameworks with unique material properties.[3]

Safety and Handling

1,4-Bis(chloroacetyl)piperazine is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle the compound, especially the solid powder, inside a certified chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

PubChem. (n.d.). 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. Retrieved from [Link]

-

El-Sayed, M. S., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Retrieved from [Link]

-

Metwally, H. M., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 | Benchchem [benchchem.com]

- 4. 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone | C8H12Cl2N2O2 | CID 237575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

physical and chemical properties of N,N'-bischloroacetylpiperazine

An In-depth Technical Guide to the Core Physical and Chemical Properties of N,N'-bischloroacetylpiperazine

Introduction: A Versatile Bifunctional Building Block

N,N'-bischloroacetylpiperazine is a symmetrically substituted piperazine derivative that has garnered significant interest in synthetic and medicinal chemistry. Its structure, featuring a central piperazine ring functionalized with two reactive chloroacetyl groups, makes it an invaluable bifunctional electrophile. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, spectral characterization, and safety considerations, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The molecule's utility stems from the two terminal alkyl chloride moieties, which serve as reactive handles for nucleophilic substitution, enabling its use as a cross-linking agent or as a scaffold for constructing more complex molecular architectures.[1]

Compound Identification and Core Structure

Accurate identification is paramount for regulatory compliance and experimental reproducibility. N,N'-bischloroacetylpiperazine is known by several synonyms, and its core properties are summarized below.

Chemical Structure

The molecule consists of a six-membered piperazine heterocycle where both nitrogen atoms are acylated with a chloroacetyl group.

Caption: 2D Structure of N,N'-bischloroacetylpiperazine.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone | [1] |

| CAS Number | 1703-23-7 | [2] |

| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 239.10 g/mol | [1][2] |

| Canonical SMILES | C1CN(CCN1C(=O)CCl)C(=O)CCl | [1][2] |

| InChI Key | QYHXZQGNMLVJPX-UHFFFAOYSA-N | [1][2] |

| Synonyms | 1,4-Bis(chloroacetyl)piperazine, Di(chloracetyl)-piperazin | [2] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application conditions, including solubility for reaction setup and melting point for purity assessment.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Solid (Crystalline or powder) | [3] |

| Melting Point | 140 - 146 °C | [3] |

| Molecular Weight | 239.103 g/mol | |

| Exact Mass | 238.0275830 Da | [2] |

| Solubility | Soluble in chloroform and acetonitrile. | [1][4] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthesis and Reactivity

Core Reactivity

The chemical behavior of N,N'-bischloroacetylpiperazine is dominated by the two electrophilic chloroacetyl groups. The carbon atom adjacent to the chlorine is susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols), displacing the chloride ion. This bifunctionality allows the molecule to act as a linker, connecting two different molecules or cross-linking polymer chains. This reactivity is the foundation of its utility in the synthesis of anti-cancer agents and antimicrobial hybrids.[1]

Synthetic Protocol: Acylation of Piperazine

The most common and efficient synthesis involves the direct acylation of piperazine with chloroacetyl chloride.[1] The causality behind this choice is the high reactivity of the acid chloride, which ensures efficient acylation of the secondary amine nitrogens of the piperazine ring.

Caption: Reaction scheme for the synthesis of N,N'-bischloroacetylpiperazine.

Step-by-Step Experimental Protocol:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve piperazine (1 equivalent) in a suitable solvent such as chloroform or water.[1]

-

Rationale: A three-necked flask allows for simultaneous addition of reagents, stirring, and temperature monitoring, which is critical for controlling the reaction.

-

-

Addition of Base: Add a base, such as anhydrous sodium carbonate or potassium carbonate (2.2 equivalents), to the solution. The base acts as a scavenger for the HCl gas produced during the acylation, driving the reaction to completion.[1]

-

Cooling: Cool the reaction mixture to 0-6 °C using an ice bath.

-

Rationale: The acylation reaction is highly exothermic. Cooling is essential to prevent side reactions and degradation of the product, ensuring a higher yield and purity.

-

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (2.1 equivalents) dropwise from the dropping funnel while maintaining the temperature between 0-6 °C and stirring vigorously.

-

Rationale: Dropwise addition prevents a sudden temperature spike. Vigorous stirring ensures homogeneous mixing of the reactants.

-

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Work-up and Isolation: Pour the reaction mixture into water. The solid product will precipitate. Filter the precipitate, wash it with water to remove any remaining salts, and dry it.

-

Purification: Recrystallize the crude product from a suitable solvent like toluene to obtain pure N,N'-bischloroacetylpiperazine.[4]

-

Rationale: Recrystallization is a standard purification technique for solid compounds, removing soluble impurities and resulting in a product with a sharp melting point. Optimized protocols report yields as high as 83.9%.[1]

-

Spectral Characterization

Structural confirmation is typically achieved through a combination of spectroscopic methods. While specific experimental data can vary, the expected spectral features provide a reliable fingerprint for the compound.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | Two singlets. One for the 8 protons of the piperazine ring (δ ≈ 3.5-3.8 ppm) and one for the 4 protons of the CH₂Cl groups (δ ≈ 4.1-4.3 ppm). | The chemical symmetry of the molecule results in magnetically equivalent protons for each group. The electron-withdrawing effect of the amide and chlorine atoms shifts the signals downfield.[5] |